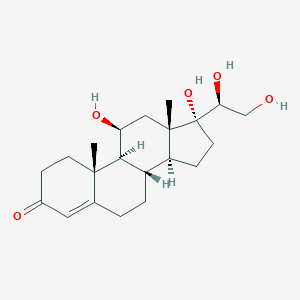

20alpha-Dihydrocortisol

Descripción general

Descripción

20alpha-Dihydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the adrenal gland. It is formed through the action of the enzyme 20alpha-hydroxysteroid dehydrogenase, which catalyzes the reduction of cortisol. This compound plays a significant role in various physiological processes, including the regulation of blood sugar levels, immune response, and metabolism of fats, proteins, and carbohydrates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 20alpha-Dihydrocortisol involves the reduction of cortisol using the enzyme 20alpha-hydroxysteroid dehydrogenase. This enzymatic reaction is typically carried out under controlled conditions to ensure the selective reduction of the 20-keto group to a 20alpha-hydroxy group.

Industrial Production Methods: Industrial production of this compound is generally achieved through biotechnological processes involving microbial or enzymatic transformations. These methods are preferred due to their high specificity and efficiency in producing the desired compound .

Types of Reactions:

Reduction: The primary reaction involving this compound is the reduction of cortisol to form the compound.

Oxidation: this compound can undergo oxidation to revert to cortisol or other related corticosteroids.

Common Reagents and Conditions:

Reduction: Enzyme 20alpha-hydroxysteroid dehydrogenase, typically in a buffered aqueous solution.

Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Major Products Formed:

Reduction: this compound.

Oxidation: Cortisol and other related corticosteroids.

Aplicaciones Científicas De Investigación

Biochemical Research

20alpha-Dihydrocortisol is primarily studied for its role in steroid metabolism. It is produced through the enzymatic reduction of cortisol and is involved in several metabolic pathways.

Enzymatic Activity Studies

Research has shown that this compound interacts with hydroxysteroid dehydrogenases (HSDs), particularly 20α-HSD and 20β-HSD, which catalyze the conversion of cortisol to its metabolites. These enzymes play a crucial role in regulating the bioavailability of glucocorticoids in tissues, impacting physiological responses such as stress and inflammation .

Table 1: Enzymatic Conversion of Cortisol

| Substrate | Product | Enzyme |

|---|---|---|

| Cortisol | This compound | 20α-HSD |

| Cortisol | 20beta-Dihydrocortisol | 20β-HSD |

Adrenal Insufficiency Management

In patients with adrenal insufficiency, particularly those with congenital adrenal hyperplasia (CAH), monitoring levels of this compound can provide insights into adrenal function and treatment efficacy. A case study highlighted a patient whose treatment regimen was adjusted based on hormonal profiles, including this compound levels, leading to improved management of their condition .

Case Study: Complex Congenital Adrenal Hyperplasia

- Patient Profile: Female, late teens, diagnosed with classic 21-hydroxylase deficiency.

- Treatment: Hydrocortisone therapy adjusted based on hormonal levels including this compound.

- Outcome: Significant reduction in precursor hormone levels and improved clinical symptoms.

Cushing's Syndrome Diagnosis

The quantification of cortisol metabolites, including this compound, is essential in diagnosing Cushing's syndrome. Advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to accurately measure these metabolites in urine samples from patients with suspected Cushing's syndrome .

Table 2: Metabolite Quantification in Cushing's Syndrome

| Metabolite | Average Concentration (ng/mL) | Clinical Significance |

|---|---|---|

| Cortisol | Elevated | Indicative of Cushing's |

| This compound | Elevated | Supports diagnosis |

| Tetrahydrocortisol | Elevated | Reflects cortisol activity |

Analytical Methodologies

Recent advancements in analytical methodologies have enhanced the detection and quantification of this compound and its metabolites. A study developed a robust LC-MS/MS method that demonstrated high sensitivity and specificity for detecting low concentrations of glucocorticoids in urine samples .

Table 3: LC-MS/MS Method Validation Parameters

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.01 ng/mL |

| Intra-day Precision | CV = 1.4–9.2% |

| Inter-day Accuracy | 95–110% |

Mecanismo De Acción

20alpha-Dihydrocortisol exerts its effects primarily through its interaction with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of various genes involved in metabolic and immune responses. This leads to changes in blood sugar levels, suppression of the immune system, and regulation of fat, protein, and carbohydrate metabolism .

Comparación Con Compuestos Similares

Cortisol: The parent compound from which 20alpha-Dihydrocortisol is derived.

20beta-Dihydrocortisol: Another metabolite of cortisol, differing in the stereochemistry of the hydroxyl group at the 20-position.

Cortisone: A closely related corticosteroid with similar biological activities but distinct chemical properties.

Uniqueness: this compound is unique due to its specific formation through the action of 20alpha-hydroxysteroid dehydrogenase and its distinct role in the metabolism of cortisol. Its specific stereochemistry at the 20-position also differentiates it from other similar compounds.

Actividad Biológica

20alpha-Dihydrocortisol (20α-DHC) is a steroid hormone derived from cortisol, playing a significant role in various biological processes. Understanding its biological activity is crucial for elucidating its function in human physiology and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 20α-DHC.

20α-Dihydrocortisol is synthesized from cortisol through the action of specific enzymes. The enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) catalyzes the conversion of cortisol to 20α-DHC, which has been shown to have distinct biological effects compared to its precursor. Research indicates that gut microbiota can influence this conversion, highlighting the importance of microbial interactions in steroid metabolism .

The biological activity of 20α-DHC is primarily mediated through its interaction with glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). Unlike cortisol, which exhibits a strong affinity for both receptors, 20α-DHC shows a reduced efficacy at these sites, potentially leading to different physiological outcomes. This differential receptor binding can affect various metabolic pathways, including those related to inflammation and immune response .

Enzymatic Pathways

The enzymatic pathways involving 20α-DHC are complex. Studies have shown that the enzyme DesC , identified in Clostridium scindens, plays a crucial role in the production of 20α-DHC from cortisol. This enzyme operates through an NADH-dependent mechanism, which has been elucidated using advanced computational techniques such as molecular dynamics simulations .

Case Studies

- Addison's Disease: A study investigating urinary cortisol metabolites in patients with Addison's disease showed altered ratios of 20α-HSD activity compared to healthy controls. The findings suggested that lower levels of 20α-DHC might be associated with impaired adrenal function .

- Corticosteroid Replacement Therapy: Research comparing dual-release hydrocortisone therapy with traditional regimens indicated changes in cortisol metabolism, including the activity of 20α-HSD. Patients receiving dual-release therapy showed improved metabolic profiles, potentially linked to altered levels of 20α-DHC .

Data Tables

Future Directions

Research into the biological activity of 20α-Dihydrocortisol continues to evolve. Future studies should focus on:

- Longitudinal studies examining the effects of varying levels of 20α-DHC on metabolic health.

- Investigating the role of gut microbiota in modulating steroid metabolism and its implications for diseases such as obesity and diabetes.

- Clinical trials assessing the therapeutic potential of targeting pathways involving 20α-DHC in conditions like adrenal insufficiency and inflammatory disorders.

Propiedades

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-FJWDNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-79-5 | |

| Record name | MLS002694142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20α-dihydrocortisol used to assess the activity of 11β-hydroxysteroid dehydrogenase?

A: 20α-Dihydrocortisol is a metabolite of cortisol, generated through the action of 20α-hydroxysteroid dehydrogenase. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) specifically converts cortisol to the inactive metabolite cortisone, but it does not act on 20α-dihydrocortisol. []

Q2: The research paper mentions a significant correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. What does this correlation indicate?

A: The study demonstrated a positive correlation between serum glycyrrhetinic acid levels and the urinary 20α-dihydrocortisol/20α-dihydrocortisone ratio. [] This finding suggests that glycyrrhetinic acid inhibits 11β-HSD2 activity in a dose-dependent manner.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.